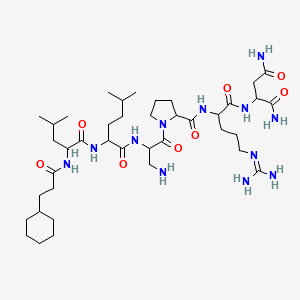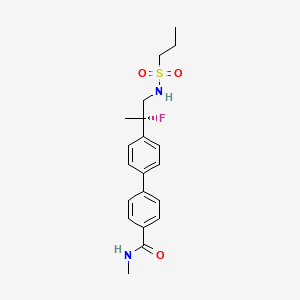
deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of several amino acids, each in their deamino form, which means the amino group has been removed
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely involve automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The process would be scaled up to produce larger quantities, with rigorous quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions
Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.
Reduction: This can reverse oxidation or reduce disulfide bonds if present.
Substitution: Specific side chains can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce sulfoxides or sulfonic acids, while reduction could yield thiols.
科学研究应用
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
作用机制
The mechanism of action of deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 involves its interaction with specific molecular targets. The removal of the amino group can affect how the peptide binds to proteins or other molecules, potentially altering its biological activity. The exact pathways and targets would depend on the specific context in which the peptide is used.
相似化合物的比较
Similar Compounds
Deamino-Cys(1)-D-Tyr(Et)-Ile-Thr-Asn-Cys(1)-Pro-Orn-Gly-NH2: Another deamino peptide with different amino acid composition.
Deamino-Cys(1)-D-Tyr(Et)-Ile-Thr-Asn-Cys(1)-Pro-Orn-Gly-NH2: Used as an inhibitor of oxytocin and vasopressin.
Uniqueness
Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 is unique due to its specific sequence and the removal of the amino group from each amino acid. This modification can significantly alter its properties compared to other peptides, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C40H72N12O8 |
|---|---|
分子量 |
849.1 g/mol |
IUPAC 名称 |
2-[[2-[[1-[3-amino-2-[[2-[[2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C40H72N12O8/c1-23(2)14-16-27(48-37(58)29(20-24(3)4)47-33(54)17-15-25-10-6-5-7-11-25)36(57)51-30(22-41)39(60)52-19-9-13-31(52)38(59)49-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)21-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,58)(H,49,59)(H,50,56)(H,51,57)(H4,44,45,46) |
InChI 键 |
KAFZOLYKKCWUBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C(=O)NC(CN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)CCC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)
![2-[3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772532.png)
![6-[[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772543.png)
![2-methoxy-4-{3-[4-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-indazol-6-yl}phenol](/img/structure/B10772545.png)

![6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772553.png)
![(1S,2S,3S,4S)-3,4-bis[(2-methylpropyl)[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772558.png)
![2-[(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-[1,2]oxazolo[5,4-C]thieno[2,3-E]azepin-6-Yl]acetamide](/img/structure/B10772576.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
